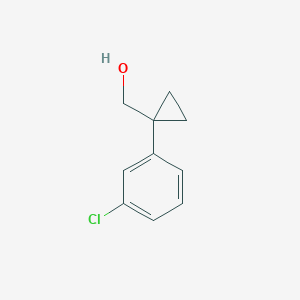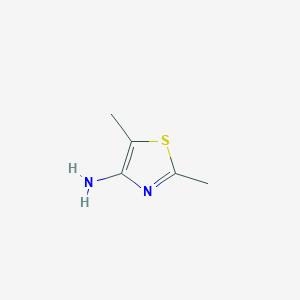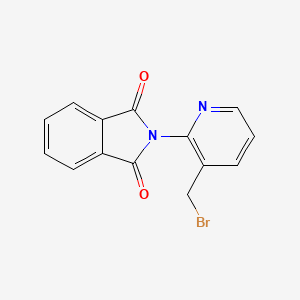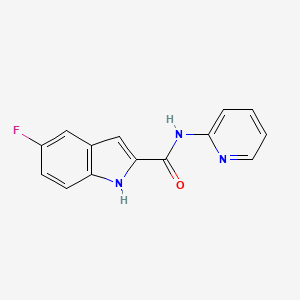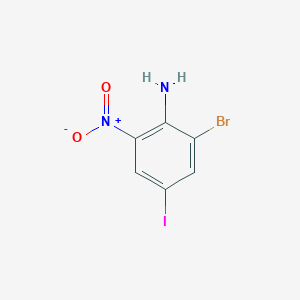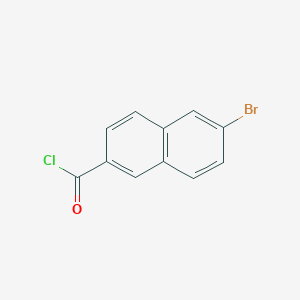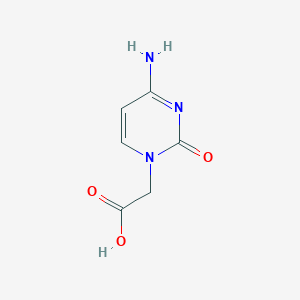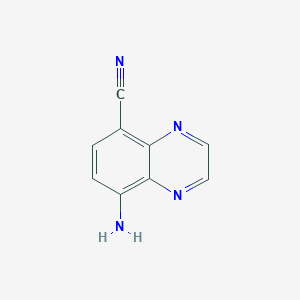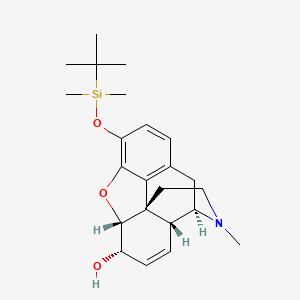
3-(tert-Butyldimethylsilyl)morphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(tert-Butyldimethylsilyl)morphine” is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with a simpler precursor molecule, which undergoes a series of chemical reactions such as cyclization, silylation, and hydroxylation to form the final product. Each step must be carefully controlled to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzofuroisoquinolines or silylated organic molecules. These compounds can be compared based on their structure, reactivity, and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which may confer specific properties not found in other similar molecules.
Eigenschaften
Molekularformel |
C23H33NO3Si |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1 |
InChI-Schlüssel |
SCZZXZLIWGIXOV-NNVHCVSOSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


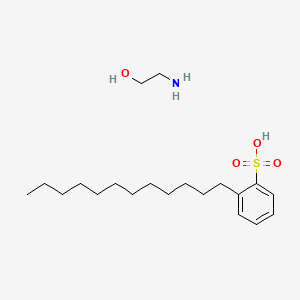
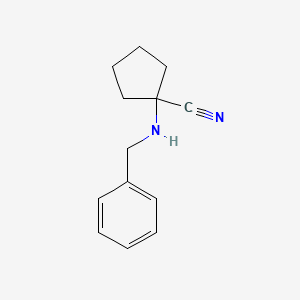
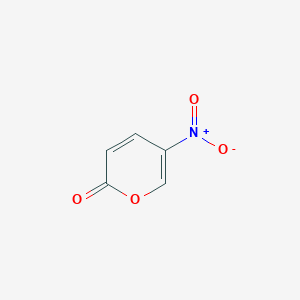
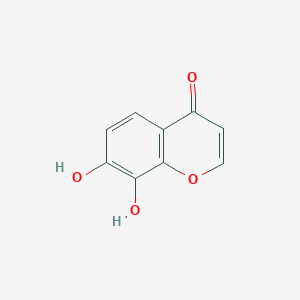
![(3'-Methoxy[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1646232.png)

